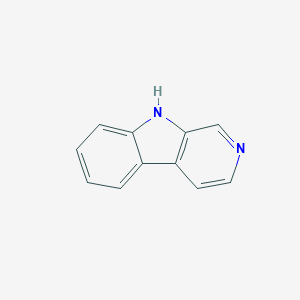










|
REACTION_CXSMILES
|
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][NH:2]1.Cl.NCCC1C2C(=CC=CC=2)NC=1.C(O)(=O)C=O.C(O)C>C1(C(C)C)C=CC=CC=1.[Pd]>[CH:8]1[CH:9]=[CH:10][C:11]2[NH:12][C:13]3[CH:1]=[N:2][CH:3]=[CH:4][C:5]=3[C:6]=2[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC=2C3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCC1=CNC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
were refluxed in a nitrogen atmosphere for 90 min
|
|
Duration
|
90 min
|
|
Type
|
FILTRATION
|
|
Details
|
the hot solution was filtrated
|
|
Type
|
EXTRACTION
|
|
Details
|
the coal was extracted thrice by 30 ml of hot ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined liquid fractions were concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residues was crystallised in toluene
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC2=C(C1)C=3C=CN=CC3N2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |